molecular formula C6Cl5NO2<br>NO2C6H4Cl B1680406 Pentachloronitrobenzene CAS No. 82-68-8

Pentachloronitrobenzene

Cat. No.: B1680406
CAS No.: 82-68-8
M. Wt: 295.3 g/mol
InChI Key: LKPLKUMXSAEKID-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quintozene, also known as pentachloronitrobenzene (PCNB), is primarily used as a fungicide . Its primary targets are various fungi that cause diseases in crops such as cotton, rice, and seed grains .

Mode of Action

Quintozene acts through contact action and is an inhibitor of lipid peroxidation . It interacts with the fungal cells, disrupting their normal functions and leading to their death .

Biochemical Pathways

The biochemical pathways of quintozene have been studied in various species including rats, goats, and chickens . The major routes of metabolism were found to be nearly the same across these species. The primary metabolic pathways involve the displacement of the nitro group by either the sulfhydryl group of reduced glutathione or an SH-containing amino acid or peptide, or a hydroxyl group to yield pentachlorophenol . Another significant pathway is the reduction of the nitro group to form N-pentachlorophenylhydroxylamine, pentachloroaniline, and conjugated pentachloroaniline .

Pharmacokinetics

Quintozene is absorbed through inhalation, the gastrointestinal tract, and dermal exposure . It is distributed and stored in the body, undergoes biotransformation, and is eliminated partly metabolized and partly unchanged .

Result of Action

The primary result of quintozene’s action is the suppression of fungal growth, thereby preventing the onset of fungal diseases in crops . On a molecular level, quintozene disrupts the normal functioning of fungal cells, leading to their death .

Action Environment

Quintozene is effective under various environmental conditions. It persists in soil with a half-life within the range of 4-10 months . Part of it is lost from the soil by volatilization . Biodegradation, mainly to pentachloroaniline, is an important route of conversion . Quintozene is soluble in carbon disulfide, benzene, chloroform, ketones, and aromatic and chlorinated hydrocarbons, but is practically insoluble in water . These properties influence the compound’s action, efficacy, and stability in the environment.

Chemical Reactions Analysis

Pentachloronitrobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen for reduction and potassium hydroxide for substitution reactions. The major products formed from these reactions are pentachloroaniline, pentachlorophenol, and pentachlorothioanisole .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-nitrobenzene
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InChI

InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
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InChI Key

LKPLKUMXSAEKID-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6Cl5NO2
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DSSTOX Substance ID

DTXSID2021105
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Molecular Weight

295.3 g/mol
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Physical Description

Quintozene appears as crystalline pale yellow to white solid or powder with a musty moth ball odor. Insoluble in water and denser than water. Hence sinks in water., Pale yellow crystals with a musty odor; [HSDB] Solid; Colorless when pure, the technical product is pale yellow; [ICSC] Colorless needles; [Aldrich MSDS], PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TECHNICAL: PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline pale yellow to white solid or powder with a musty moth ball odor.
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Boiling Point

622 °F at 760 mmHg (with some decomposition) (NTP, 1992), 328 °C at 760 mm Hg with some decomposition, 328 °C, 622 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Practically insol in cold alc, Slightly soluble in alcohols; somewhat soluble in carbon disulfide, benzene, chloroform, Solubility in various solvents. [Table#3529], In water, 0.44 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.00004
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Density

1.718 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.718 at 25 °C/4 °C, 1.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

10.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 10.2
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Vapor Pressure

0.013 mmHg at 77 °F (NTP, 1992), 0.00005 [mmHg], 5X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.007, 0.013 mmHg
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Impurities

Hexachlorobenzene (HCB) and pentachlorobenzene (PCB) are manufacturing impurities in technical pentachloronitrobenzene (PCNB). During a special review in the 1980s of PCNB, /the EPA/ ... entered into an agreement with the manufacturers to reduce the amount of HCB in the technical grade PCNB to 0.5% by April 1983, and to 0.1% by April 1988 (47 FR 18177). ... In 1994, the /EPA/ ... sought to establish a maximum allowable level of HCB at 0.05% and 0.01% for PCB. Both registrants complied with the changes and subsequent formulations of PCNB contained HCB and PCB contamination levels at or below the new allowable limits., ... TECHNICAL PENTACHLORONITROBENZENE (PCNB) CONTAINS 1.8% HCB (HEXACHLOROBENZENE). ..., Technical grade pentachloronitrobenzene contains an avg of 97.8% PCNB ... 0.4% 2,3,4,5-tetrachloronitrobenzene, & less than 0.1% pentachlorobenzene., Pentachloronitrobenzene pesticide contains hexachlorobenzene as an impurity at concentrations of <0.05%.
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Color/Form

Pale yellow crystals, Colorless needles, Fine needles from alcohol, platelets from carbon disulfide, Cream crystals

CAS No.

82-68-8
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Melting Point

295 °F (NTP, 1992), 144 °C, Pale yellow crystals. 99% pure. MP: 142-145 °C /Technical grade/, 146 °C, 295 °F
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Synthesis routes and methods I

Procedure details

Into a three-neck 750 ml flask equipped with a mechanical agitator, thermometer and condenser were charged 250 g of 99.7% pure granular pentachlorobenzene and 440 g of 92% sulfuric acid which was heated to 104°-108° C. by means of an electric heating mantle. The flask was then charged with 100 g of 99% pure concentrated nitric acid. This concentrated nitric acid was gradually added over a period of 0.83 hours while the reaction mixture was stirred and the temperature of the mixture maintained at 104°-108° C. Following this addition, the reaction mixture was heated to 125° C. for one hour followed by further heating at 135° C. The reaction mixture was heated again to raise the reaction temperature to above 145° C. and to form a liquid melt of pentachloronitrobenzene. The reaction mixture was maintained at this temperature for about 30 minutes. Next, the reaction mixture was cooled to 30°-70° C. by switching off the heating mantle and blowing cool air on the flask for about 30 minutes. The reaction mixture was then filtered by suction. The pentachloronitrobenzene product in the filter cake was washed twice with about 500 ml of distilled water each time. After drying at room temperature for 24 hours, the product was analyzed by Vapor Phase Chromatography (VPC). In this specific example, the product was of exceptional quality with an assay of 99.74% pentachloronitrobenzene, less than 0.01% pentachlorobenzene and 0.26% hexachlorobenzene.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pentachlorothiophenol (10.0 g, 0.035 mol) was added to 60.0 g of 99% nitric acid over 20 min at 45°-50° C. followed by heating at reflux (55° C.) for 1.5 hr. At this point 20 mL of 30% by weight oleum was added at such a rate that the temperature was kept at 75° to 80° C. After the addition was complete (approximately 30 min.), the reaction mixture was cooled to room temperature. The product was collected by filtration, and thoroughly washed with water to give after drying in vacuo, 8.6 g (85% yield) of 99.7% PCNB with 0.17% hexachlorobenzene (GC assay). Variations on this one-pot, two-step process were examined and are summarized in TABLE I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Synthesis routes and methods III

Procedure details

Pentachlorothiophenol (10.0 g, 0.035 mol) was added to 60.0 g of 70% nitric acid at room temperature. The reaction mixture was heated at reflux 7 hr followed by stirring at room temperature 16 hr. At this point, 40 mL of 30% oleum (30% by weight sulfur trioxide in sulfuric acid) was added at such a rate that the temperature was maintained between 55° and 60° C. After the addition was complete (30 min), the reaction mixture was heated at 108° C. for 30 minutes. The reaction mixture was then cooled to room temperature, filtered, the product washed with water and dried in vacuo to give 7.6 g (74% yield) of 99.0% PCNB with 1.0% hexachlorobenzene (GC assay).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Synthesis routes and methods IV

Procedure details

Into a three-neck 300 ml flask equipped with a mechanical agitator, thermometer and condenser was charged 50 g of 99.7% pure powdered pentachlorobenzene which was heated to 105°-110° C. by means of an oil bath. The flask was then charged with 113 g of mixed nitric acid which contained 16.5% by weight nitric acid and 83.5% by weight sulfuric acid. This mixed nitric acid was gradually added over a period of three hours while the reaction mixture was stirred. Following this addition, the reaction mixture was heated to 125° C. for one hour, followed by further heating at 140° C. for one hour. Then, 7 g of HCl was gradually added over a time period of 15 minutes. After said HCl addition, the reaction mixture was heated again to raise the reaction temperature to 145° C. and to form a liquid melt of pentachloronitrobenzene. The reaction mixture was maintained at this temperature for 15 minutes. Next, the reaction mixture was cooled to 30°-70° C. by removal of the oil bath and by blowing cool air on the flask for about 15 minutes. The reaction mixture was then filtered by suction. The pentachloronitrobenzene product in the filter cake was pressed dry and washed twice with 100 ml water each time. After drying at reduced pressure (20 tor), the product was analyzed by Vapor Phase Chromatography (VPC). In this specific example, the product was of exceptional quality with an assay of 99.20% pentachloronitrobenzene, 0.05% pentachlorobenzene and 0.37% hexachlorobenzene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentachloronitrobenzene
Reactant of Route 2
Pentachloronitrobenzene
Reactant of Route 3
Pentachloronitrobenzene
Reactant of Route 4
Pentachloronitrobenzene
Reactant of Route 5
Pentachloronitrobenzene
Reactant of Route 6
Pentachloronitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.